Home > Products > Screening Compounds P13763 > 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate
3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate - 1351596-69-4

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Catalog Number: EVT-2757282
CAS Number: 1351596-69-4
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic compound that belongs to the class of carbamates. Carbamates are esters or salts of carbamic acid, characterized by the presence of the functional group -OC(=O)NR2, where R can be hydrogen or organic groups. This specific compound features a cyclohexyl moiety, a thiophene derivative, and a fluorophenyl group, contributing to its potential biological activity.

Source and Classification

The compound is derived from the modification of thiophene-based structures, which have been explored for their pharmacological properties, particularly as inhibitors of specific ion channels and enzymes. The classification of this compound falls under organic chemistry, specifically within medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves several key steps:

  1. Formation of Thiophene Derivatives: The initial step typically involves the synthesis of 4-methylthiophene-2-amide through the reaction of 4-methylthiophene-2-carboxylic acid with an amine.
  2. Cyclohexyl Group Introduction: The cyclohexyl moiety can be introduced via alkylation or acylation methods using cyclohexyl halides or derivatives.
  3. Carbamate Formation: The final step involves the reaction of the amine with a suitable carbonic acid derivative (such as 4-fluorophenyl chloroformate) to yield the carbamate structure. This process may utilize triethylamine as a base to facilitate the reaction and improve yields .

The synthesis typically yields moderate to high purity compounds, with careful monitoring required during each step to avoid side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can be described as follows:

  • Molecular Formula: C17H20FN3O2S
  • Molecular Weight: Approximately 345.43 g/mol
  • Structural Features:
    • A cyclohexane ring providing a saturated aliphatic framework.
    • A thiophene ring contributing to aromaticity and potential electron-donating characteristics.
    • A fluorophenyl group that may enhance lipophilicity and biological activity.

The compound's three-dimensional conformation can significantly influence its biological interactions, necessitating detailed structural studies such as X-ray crystallography or NMR spectroscopy for precise characterization.

Chemical Reactions Analysis

Reactions and Technical Details

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate may undergo various chemical reactions typical for carbamates, including:

  1. Hydrolysis: Under acidic or basic conditions, carbamates can hydrolyze to yield amines and carbonic acid derivatives.
  2. Transesterification: The presence of alcohols can lead to transesterification reactions, modifying the carbamate structure.
  3. Nucleophilic Substitution: The fluorine atom in the fluorophenyl group may participate in nucleophilic substitution reactions, potentially enhancing reactivity towards nucleophiles .

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is likely related to its interaction with specific biological targets such as ion channels or enzymes.

  1. Binding Affinity: The thiophene moiety may facilitate binding through π-π interactions with aromatic residues in target proteins.
  2. Inhibition Mechanism: As observed in similar compounds, this carbamate could inhibit enzyme activity by mimicking substrate structures or blocking active sites through steric hindrance.
  3. Biological Activity: Preliminary studies suggest that such compounds may exhibit immunosuppressive properties by modulating potassium channels (KV1.3), which are implicated in T-cell activation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate include:

  • Appearance: Likely a solid crystalline form at room temperature.
  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water due to hydrophobic components.
  • Stability: Generally stable under ambient conditions but susceptible to hydrolysis under acidic or basic environments.

Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group in the carbamate .

Applications

Scientific Uses

The primary applications of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate lie in medicinal chemistry:

  • Pharmacological Research: Investigated for its potential role as an inhibitor of ion channels, particularly KV1.3, which is relevant in autoimmune diseases.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  • Biochemical Studies: Useful in studying mechanisms of action related to ion channel modulation and enzyme inhibition.

This compound exemplifies the ongoing research into thiophene derivatives for therapeutic applications, highlighting their importance in drug discovery processes .

Introduction

Contextualizing Carbamate-Thiophene Hybrids in Medicinal Chemistry

Carbamate-thiophene hybrids represent a strategically important class of bioactive molecules in modern drug design, combining the metabolic stability of carbamate groups with the versatile pharmacophoric properties of thiophene rings. The carbamate moiety (–NH–C(=O)–O–) is a privileged scaffold in medicinal chemistry, known for its ability to form critical hydrogen bonds with biological targets while resisting enzymatic degradation better than ester analogs. Concurrently, the thiophene ring, a five-membered heterocycle containing sulfur, enhances molecular diversity through its aromatic π-system and capacity for hydrophobic interactions. The specific integration of a 4-methylthiophene-2-amido group at the 3-position of the cyclohexyl ring in 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate introduces steric and electronic modulation, potentially optimizing target binding and solubility profiles [8].

Historically, thiophene analogs like mephenesin and methocarbamol demonstrated central relaxant activity, underscoring the therapeutic relevance of this heterocycle in neuropharmacology [8]. The 4-fluorophenyl carbamate component, observed in structurally related compounds such as 3-(methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate, further augments target affinity due to fluorine’s high electronegativity, which enhances electrostatic interactions and membrane permeability [4]. This hybrid architecture enables multitarget engagement, positioning such molecules for applications in inflammation, oncology, and neurodegeneration.

Table 1: Key Structural Motifs in Carbamate-Thiophene Hybrids and Their Roles

Structural FeatureRole in BioactivityExample in Compound
Carbamate linkerHydrogen bonding with targets; metabolic stabilityN-(4-fluorophenyl)carbamate moiety
4-Methylthiophene-2-amidoHydrophobic interactions; π-stacking with kinase domains3-(4-methylthiophene-2-amido)cyclohexyl group
Fluorinated aryl ringEnhanced binding affinity (electrostatic effects); improved blood-brain barrier penetration4-fluorophenyl substituent
Cyclohexyl spacerConformational flexibility; modulation of steric accessibilityCentral cyclohexyl scaffold

Rationale for Targeting Heat Shock Protein 90 and Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta Pathways

Heat Shock Protein 90 and Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (collectively, Heat Shock Protein 90-Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) are mechanistically interconnected nodes in cellular stress response pathways, making them compelling targets for diseases involving inflammation, hypertrophy, and proteostasis dysregulation. Heat Shock Protein 90, constituting 1–2% of cytosolic proteins under homeostasis (increasing to 4–6% under stress), stabilizes >300 client proteins via its ATP-dependent chaperone cycle . Crucially, it maintains the stability of the Inhibitor of Nuclear Factor Kappa-B Kinase complex (Inhibitor of Nuclear Factor Kappa-B Kinase alpha/Inhibitor of Nuclear Factor Kappa-B Kinase beta/ Nuclear Factor Kappa-B Essential Modulator), which phosphorylates Inhibitor of Nuclear Factor Kappa-B to activate Nuclear Factor Kappa-B transcription factors [2] [9]. This cascade drives pro-inflammatory gene expression in conditions like cardiac hypertrophy and fibrosis [2] .

Inhibition of Heat Shock Protein 90 disrupts the Heat Shock Protein 90-Inhibitor of Nuclear Factor Kappa-B Kinase complex, promoting proteasomal degradation of Inhibitor of Nuclear Factor Kappa-B Kinase alpha/Inhibitor of Nuclear Factor Kappa-B Kinase beta and subsequent suppression of Nuclear Factor Kappa-B signaling. For instance, geldanamycin (an Heat Shock Protein 90 inhibitor) blocks angiotensin II-induced cardiac hypertrophy by destabilizing Inhibitor of Nuclear Factor Kappa-B Kinase alpha/Inhibitor of Nuclear Factor Kappa-B Kinase beta and inhibiting Nuclear Factor Kappa-B nuclear translocation [2]. Similarly, Inhibitor of Nuclear Factor Kappa-B Kinase beta inhibitors like BMS-345541 reduce inflammation by suppressing Nuclear Factor Kappa-B activation while paradoxically upregulating Heat Shock Protein 90 and heme oxygenase 1 as compensatory cytoprotective mechanisms [9]. The dual-pathway engagement by 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate may thus synergistically attenuate pathological signaling cascades.

Table 2: Heat Shock Protein 90 and Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta Interdependence in Disease Pathways

Pathway ComponentFunctionConsequence of Inhibition
Heat Shock Protein 90Chaperone stabilizing Inhibitor of Nuclear Factor Kappa-B Kinase complexDegradation of Inhibitor of Nuclear Factor Kappa-B Kinase alpha/Inhibitor of Nuclear Factor Kappa-B Kinase beta; reduced Nuclear Factor Kappa-B activation
Inhibitor of Nuclear Factor Kappa-B Kinase Subunit BetaPhosphorylates Inhibitor of Nuclear Factor Kappa-B leading to Nuclear Factor Kappa-B releaseDecreased pro-inflammatory cytokine production
Nuclear Factor Kappa-BTranscription factor for inflammatory genesDownregulation of cyclooxygenase 2, adhesion molecules
Keap1-Nrf2 systemOxidative stress sensor (interacts with both)Compensatory upregulation of heme oxygenase 1 upon pathway inhibition

Historical Evolution of Noviomimetics and Carbamate-Based Therapeutics

The development of noviomimetics exemplifies a rational drug design approach to overcome synthetic and pharmacokinetic limitations of natural product-inspired therapeutics. Noviomimetics emerged from structural optimization of novobiocin, a DNA gyrase inhibitor repurposed as a C-terminal Heat Shock Protein 90 modulator. Early novologues (novobiocin analogs) like KU-32 and KU-596 demonstrated neuroprotective effects via Heat Shock Protein 70 induction but retained noviose—a synthetically challenging L-sugar requiring 10 steps to prepare [3] [6]. To streamline synthesis, noviomimetics replaced noviose with readily accessible surrogates (e.g., cyclohexyl groups) while preserving bioactivity. For instance, compound 37 (a benzyl-containing noviomimetic) potently induced Heat Shock Protein 70 in luciferase refolding assays, validating the cyclohexyl carbamate as a viable noviose mimic [3] [6].

Carbamate-based therapeutics evolved concurrently, leveraging their hydrolytic stability for improved in vivo half-lives. Compounds like 3-(methylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate illustrate this scaffold’s versatility, where the carbamate linker enables target-specific interactions without rapid esterase-mediated cleavage [4]. 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate integrates these advances: its cyclohexyl carbamate echoes noviomimetic simplification strategies, while the 4-methylthiophene-2-amido group introduces a hydrophobic pharmacophore optimized for kinase or chaperone binding. This evolution reflects a broader trend in medicinal chemistry—hybridizing validated motifs to enhance polypharmacology against complex disease networks.

Table 3: Milestones in Noviomimetic and Carbamate Therapeutic Development

EraKey AdvancementRepresentative Agent
2000–2010Novobiocin identified as C-terminal Heat Shock Protein 90 inhibitorNatural novobiocin
2010–2015Novologues (e.g., KU-32/KU-596) developed; retain noviose sugarKU-596 (neuroprotective novologue)
2015–2020Noviomimetics replace noviose with cyclohexyl; maintain Heat Shock Protein 70 inductionCompound 37 (benzyl noviomimetic) [6]
2020–PresentCarbamate-heterocycle hybrids for multitarget engagement3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Properties

CAS Number

1351596-69-4

Product Name

3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate

IUPAC Name

[3-[(4-methylthiophene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.45

InChI

InChI=1S/C19H21FN2O3S/c1-12-9-17(26-11-12)18(23)21-15-3-2-4-16(10-15)25-19(24)22-14-7-5-13(20)6-8-14/h5-9,11,15-16H,2-4,10H2,1H3,(H,21,23)(H,22,24)

InChI Key

OTIHNJKBLJOKSL-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.